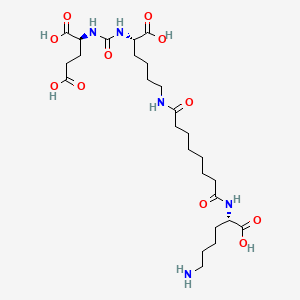

(3S,7S,22S)-26-Amino-5,13,20-trioxo-4,6,12,21-tetraazahexacosane-1,3,7,22-tetracarboxylic Acid

Description

Properties

Molecular Formula |

C26H45N5O11 |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-5-[[8-[[(1S)-5-amino-1-carboxypentyl]amino]-8-oxooctanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C26H45N5O11/c27-15-7-5-9-17(23(36)37)29-21(33)12-4-2-1-3-11-20(32)28-16-8-6-10-18(24(38)39)30-26(42)31-19(25(40)41)13-14-22(34)35/h17-19H,1-16,27H2,(H,28,32)(H,29,33)(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H2,30,31,42)/t17-,18-,19-/m0/s1 |

InChI Key |

JXKIRGXULLHLQS-FHWLQOOXSA-N |

Isomeric SMILES |

C(CCCC(=O)N[C@@H](CCCCN)C(=O)O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C(CCCC(=O)NC(CCCCN)C(=O)O)CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- Resin Selection: Commercially available Fmoc-Lys(Boc)-Wang resin is commonly used as the solid support for peptide elongation.

- Chain Assembly: Amino acid residues are sequentially coupled to the resin-bound peptide using standard Fmoc chemistry. Each coupling involves activation of the carboxyl group (e.g., with HBTU or DIC) and reaction with the free amine on the growing chain.

- Protecting Groups: Boc groups protect lysine side-chain amines; Fmoc groups protect α-amines during elongation.

- Cleavage: The peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), dichloromethane (CH2Cl2), and scavengers like triethylsilane (TES). Typical cleavage conditions are TFA/CH2Cl2/TES in a 1:1:0.01 ratio for 1 hour at ambient temperature, yielding the crude peptide in ~60% yield.

Solution-Phase Modifications

- Selective Deprotection: Boc groups can be selectively removed using p-toluenesulfonic acid in ethanol at room temperature to expose amines for further reaction.

- Reductive Amination: Aldehydes such as pyridine-2-aldehyde are reacted with free amines in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) to introduce specific substituents.

- Alkylation: Alkyl halides (e.g., bromo-tert-butyl acetate) are used to alkylate amines or hydroxyl groups under mild conditions to install protecting or functional groups.

- Conjugation: The free ε-amine of lysine can be conjugated with activated esters such as N-hydroxysuccinimide (NHS) esters of mercaptoacetic acid to introduce thiol functionalities or other moieties.

Chelator and Radiolabeling Preparation (Related Methodology)

Although primarily for radiolabeled analogs, the preparation of chelating agents structurally related to the target compound involves:

- Protection of acid groups using p-methoxybenzyl chloride and cesium carbonate.

- Removal of protecting groups by TFA/CH2Cl2.

- Formation of complexes with metals like rhenium or technetium by reaction with metal tricarbonyl precursors at elevated temperatures (~95°C for 30 minutes).

- Radiochemical yields of 70–95% and purities >98% have been reported in analogous syntheses.

Purification and Characterization

- High-Performance Liquid Chromatography (HPLC): Used to purify intermediates and final products, ensuring high purity (>98%).

- Mass Spectrometry (MALDI-TOF, ESI-MS): Confirms molecular weight and successful conjugation.

- NMR Spectroscopy: Used to verify structural integrity and stereochemistry.

Summary of Key Preparation Steps in Tabular Form

| Step No. | Process | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Resin Loading | Fmoc-Lys(Boc)-Wang resin | - | Starting point for SPPS |

| 2 | Peptide Chain Elongation | Fmoc-AA, HBTU/DIC, DIPEA, DMF | Variable | Standard Fmoc SPPS cycles |

| 3 | Boc Deprotection | p-Toluenesulfonic acid in ethanol, RT | ~60 | Selective removal of side-chain protecting groups |

| 4 | Reductive Amination | Pyridine-2-aldehyde, NaBH(OAc)3, AcOH, RT | ~30-40 | Introduction of aldehyde-derived substituents |

| 5 | Alkylation | Bromo-tert-butyl acetate, RT | ~33 | Functional group installation |

| 6 | Cleavage from Resin | TFA/CH2Cl2/TES (1/1/0.01), 1 h, RT | ~60 | Final cleavage to yield crude peptide |

| 7 | Conjugation with NHS Esters | NHS-mercaptoacetic acid, DMF, RT | ~50-60 | Introduction of thiol or other functional groups |

| 8 | Purification | HPLC | - | Ensures >98% purity |

Research Findings and Considerations

- The use of Fmoc-based SPPS combined with solution-phase chemistry allows for precise control over the compound’s stereochemistry and functional group placement.

- Protecting group strategies are critical to prevent side reactions and ensure selective modifications.

- The compound’s multiple carboxylic acid groups require careful protection and deprotection to avoid polymerization or side reactions.

- Radiolabeling analogs prepared by similar methods demonstrate the compound’s utility in biomedical applications, indicating robustness of the synthetic route.

- Yields vary depending on the step but overall synthesis is feasible with moderate to good yields (~30-60% per key step).

Chemical Reactions Analysis

Types of Reactions

(3S,7S,22S)-26-Amino-5,13,20-trioxo-4,6,12,21-tetraazahexacosane-1,3,7,22-tetracarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3S,7S,22S)-26-Amino-5,13,20-trioxo-4,6,12,21-tetraazahexacosane-1,3,7,22-tetracarboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,7S,22S)-26-Amino-5,13,20-trioxo-4,6,12,21-tetraazahexacosane-1,3,7,22-tetracarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Monovalent vs. Bivalent Design

- Monovalent Compound 1: The parent compound lacks additional functional groups such as chelators (e.g., DOTA) or multivalent targeting units. It serves as a foundational scaffold for further derivatization .

- Bivalent Compound 2: Features two PSMA-binding motifs linked via a triazole-containing spacer, enhancing avidity and tumor uptake. This design improves binding kinetics (KD ≈ 1.2 nM) compared to monovalent counterparts (KD ≈ 4.5 nM) .

- DOTA-Chelated Compound 3: Incorporates 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) for radiometal complexation (e.g., ¹¹¹In, ⁶⁸Ga). This modification enables diagnostic imaging but introduces steric bulk, slightly reducing PSMA-binding efficiency (KD ≈ 2.8 nM) .

Amino Acid vs. Azide Derivatives

- The amino acid variant (full systematic name) contains a terminal -NH₂ group critical for conjugation with imaging probes (e.g., Cy7 fluorophores).

- Azide derivatives (e.g., compound 1 in ) replace the -NH₂ group with an azide (-N₃) for click chemistry-based bioconjugation, enabling modular synthesis of multivalent constructs .

Pharmacokinetic and Imaging Performance

Key Findings :

- Bivalent constructs exhibit superior tumor retention due to avidity effects, though renal clearance remains a challenge for clinical translation .

- DOTA-chelated variants balance imaging utility (e.g., ¹¹¹In compatibility) with slightly reduced targeting efficiency, necessitating optimization for specific applications .

Biological Activity

The compound (3S,7S,22S)-26-Amino-5,13,20-trioxo-4,6,12,21-tetraazahexacosane-1,3,7,22-tetracarboxylic Acid , also known by its CAS number 1095118-46-9, is a complex organic molecule notable for its extensive functional groups including amines and carboxylic acids. This structure suggests diverse potential applications in biological systems and drug development due to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 603.66 g/mol. The presence of multiple nitrogen atoms and functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be assessed through various pharmacological studies. It has shown promising results in several areas:

- Enzyme Inhibition : This compound acts as an inhibitor of N-acetyl α-linked acidic dipeptidase (NAALADase) and glutamate carboxypeptidase II (PSMA), which are relevant in prostate cancer progression and neurotransmission processes .

- Tumor Imaging : Conjugates of this compound with fluorescent dyes (e.g., IRDye800CW) have been developed for imaging PSMA-positive tumors in vivo. These conjugates demonstrated selective tumor uptake and lower accumulation in non-target tissues compared to traditional antibodies .

- Cytotoxicity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against cancer cells. The specific cytotoxicity of this compound against various cancer cell lines remains to be fully elucidated but shows potential for further investigation .

Case Studies

- Fluorescent Dye Conjugates : A study evaluated the synthesis and biological evaluation of low molecular weight fluorophores conjugated to this compound. The results indicated effective imaging capabilities for PSMA-positive tumors with varying degrees of specificity based on the dye used .

- Inhibition Studies : Research highlighted that compounds derived from this structure could inhibit NAALADase activity effectively. For instance, the Ki values for dye-inhibitor conjugates ranged from 1 to 700 pM . This suggests a potent interaction with biological enzymes relevant to cancer metabolism.

Comparative Analysis

The uniqueness of this compound can be illustrated through comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains amine and carboxylic groups | Antimicrobial |

| Compound B | Similar triazole structure | Enzyme inhibitor |

| Compound C | Long carbon chain with multiple functional groups | Cytotoxic against cancer cells |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (3S,7S,22S)-26-Amino-5,13,20-trioxo-4,6,12,21-tetraazahexacosane-1,3,7,22-tetracarboxylic Acid?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including click chemistry for azide-alkyne cycloaddition and peptide coupling for amide bond formation . Characterization requires:

- Nuclear Magnetic Resonance (NMR) for stereochemical confirmation (e.g., 3S,7S,22S configuration).

- High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) to verify purity (>95%) and molecular weight.

- Infrared (IR) Spectroscopy to confirm functional groups (e.g., carboxylic acid, amide carbonyl).

Q. How can researchers experimentally determine the physicochemical properties of this compound?

Methodological Answer: Key properties include solubility, stability, and ionization constants (pKa):

- Solubility : Use shake-flask method with buffers (pH 1–12) and solvents (DMSO, water, ethanol).

- Stability : Conduct accelerated degradation studies under varying temperatures (4°C–40°C) and pH conditions, monitored via HPLC .

- pKa Determination : Employ potentiometric titration or capillary electrophoresis.

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the compound’s molecular interactions with biological targets (e.g., prostate-specific membrane antigen)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding dynamics using software like GROMACS or AMBER, focusing on ligand-receptor interactions (e.g., hydrogen bonding with PSMA’s active site) .

- Docking Studies : Use AutoDock Vina to predict binding affinities and compare with experimental IC50 values from competitive inhibition assays .

- Quantum Mechanical Calculations : Analyze charge distribution and orbital interactions using DFT (e.g., B3LYP/6-31G* basis set) .

Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and biodistribution?

Methodological Answer:

- Animal Models : Use murine xenograft models (e.g., prostate cancer cell lines) for biodistribution studies.

- Radiolabeling : Conjugate with ¹¹¹In via DOTA chelation for SPECT/CT imaging .

- Pharmacokinetic Parameters : Calculate AUC, Cmax, and t½ using non-compartmental analysis (NCA) of plasma/tissue samples collected at timed intervals .

Q. How can contradictions in experimental data (e.g., conflicting binding affinities) be resolved?

Methodological Answer:

- Critical Analysis : Compare experimental conditions (e.g., buffer pH, ionic strength) across studies.

- Reproducibility Testing : Replicate assays using standardized protocols (e.g., uniform PSMA expression levels in cell lines).

- Cross-Validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What theoretical frameworks are relevant for integrating this compound into studies on molecular imaging or drug delivery?

Methodological Answer:

- Molecular Recognition Theory : Investigate how stereochemistry and functional groups influence target specificity .

- Pharmacophore Modeling : Map critical interactions (e.g., hydrogen bond donors/acceptors) to optimize derivative design .

- Systems Biology : Model the compound’s role in cellular pathways (e.g., PSMA-mediated endocytosis) using tools like Cytoscape .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

Q. How can researchers optimize chromatographic separation for this compound and its metabolites?

Methodological Answer:

- Column Selection : Use C18 reverse-phase columns with trifluoroacetic acid (0.1%) in mobile phases.

- Gradient Elution : Adjust acetonitrile/water ratios (e.g., 5%–95% over 30 minutes) to resolve polar metabolites.

- Detection : Employ UV-Vis at 220 nm (amide bond absorption) and MS in positive ion mode .

Interdisciplinary Applications

Q. How can environmental fate studies be adapted to assess the compound’s ecological impact?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.